Lisinopril is an angiotensin converting enzyme inhibitor (ACEI) used to treat hypertension, heart failure, and myocardial infarction. Lisinopril and [captopril] are the only ACEIs that are not prodrugs. It functions by inhibition of angiotensin converting enzyme as well as the renin angiotensin aldosterone system. ACEIs are commonly used as a first line therapy in the treatment of hypertension, along with thiazide diuretics or beta blockers. Lisinopril was granted FDA approval on 29 December 1987.
Lisinopril anhydrous is an Angiotensin Converting Enzyme Inhibitor. The mechanism of action of lisinopril anhydrous is as an Angiotensin-converting Enzyme Inhibitor.
Lisinopril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the therapy of hypertension and heart failure. Lisinopril is associated with a low rate of transient serum aminotransferase elevations and has been linked to rare instances of acute liver injury that can be severe and even fatal.
Lisinopril is an orally bioavailable, long-acting angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. Lisinopril, a synthetic peptide derivative, specifically and competitively inhibits ACE, which results in a decrease in the production of the potent vasoconstrictor angiotensin II and, so, diminished vasopressor activity. In addition, angiotensin II-stimulated aldosterone secretion by the adrenal cortex is decreased which results in a decrease in sodium and water retention and an increase in serum potassium.
Lisinopril Anhydrous is the anhydrous form of the long-acting angiotensin-converting enzyme (ACE) inhibitor lisinopril with antihypertensive activity. Lisinopril, a synthetic peptide derivative, competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Lisinopril also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.
One of the ANGIOTENSIN-CONVERTING ENZYME INHIBITORS (ACE inhibitors), orally active, that has been used in the treatment of hypertension and congestive heart failure.
Lisinopril
CAS No.: 76547-98-3
Cat. No.: VC21338164
Molecular Formula: C21H31N3O5
Molecular Weight: 405.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 76547-98-3 |
---|---|
Molecular Formula | C21H31N3O5 |
Molecular Weight | 405.5 g/mol |
IUPAC Name | (2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C21H31N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29)/t16-,17-,18-/m0/s1 |
Standard InChI Key | RLAWWYSOJDYHDC-BZSNNMDCSA-N |
Isomeric SMILES | C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N[C@@H](CCC2=CC=CC=C2)C(=O)O)C(=O)O |
SMILES | C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O |
Canonical SMILES | C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O |
Appearance | White Solid |
Melting Point | 148 |
Chemical Structure and Properties
Lisinopril has the molecular formula C21H31N3O5·2H2O, existing as a dihydrate compound . Chemically, it is described as (S)-1-[N2-(1-carboxy-3-phenylpropyl)-L-lysyl]-L-proline dihydrate . This structure incorporates a lysine moiety, which distinguishes it from other ACE inhibitors and contributes to its unique pharmacokinetic profile.
The compound features several functional groups that are critical to its biological activity, including carboxylate groups that play a role in its binding properties. Studies have demonstrated that lisinopril can form complexes with various metal ions including Ca(II), Mg(II), Zn(II), Fe(III), and VO(II) . In these complexes, lisinopril acts as a monodentate ligand, coordinating with metal ions via one of the oxygen atoms in its carboxylate group . These complexes exhibit high melting points ranging from 226°C to 266°C and have been investigated for potential antimicrobial properties against certain bacteria and fungi .
Spectroscopic analysis of lisinopril reveals characteristic absorption bands at 225 nm, 270 nm, and 320 nm in electronic spectroscopy, which correspond to π-π* and n-π* transitions typical of unsaturated hydrocarbons containing carbon atoms attached to oxygen atoms, as in carboxylic and ketone groups .
Mechanism of Action
Lisinopril functions by inhibiting the angiotensin-converting enzyme, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). This system is fundamental in regulating blood pressure and fluid balance in the body. By inhibiting the conversion of angiotensin I to angiotensin II, lisinopril reduces the vasoconstrictive effects of angiotensin II and decreases the production of aldosterone .
The inhibition of angiotensin II formation leads to several physiological changes that contribute to lisinopril's therapeutic effects:
-
Vasodilation of arterial and venous vessels, reducing peripheral vascular resistance
-
Decreased aldosterone secretion, which reduces sodium and water retention
-
Prevention of cardiac and vascular remodeling in heart failure
-
Reduction in proteinuria in kidney disease through hemodynamic changes in the glomeruli
These mechanisms explain the efficacy of lisinopril in treating hypertension, heart failure, and post-myocardial infarction conditions, as well as its beneficial effects in proteinuric kidney diseases .
Approved Clinical Applications
Lisinopril has received FDA approval for several important clinical applications:
Hypertension
Lisinopril is approved for the treatment of hypertension in adults and children aged over 6 years . It can be used as monotherapy or in combination with other antihypertensive agents. The combination product with hydrochlorothiazide (marketed as Zestoretic) provides enhanced antihypertensive efficacy through complementary mechanisms of action .
Heart Failure
As an adjunct therapy for heart failure, lisinopril has demonstrated significant benefits in reducing morbidity and mortality. Clinical trials have shown that ACE inhibitors, including lisinopril, improve symptoms, exercise tolerance, and survival in patients with reduced ejection fraction heart failure .
Acute Myocardial Infarction
Lisinopril is approved for the treatment of acute myocardial infarction. When administered within 24 hours of symptom onset and continued for 6 weeks, lisinopril produces measurable survival benefits, with effects becoming apparent within 1-2 days of treatment initiation . Studies have demonstrated an 11% reduction in mortality risk and a 7.7% reduction in the combined endpoint of death plus severe left ventricular dysfunction at 6 weeks post-infarction .
Pharmacokinetics
Special Populations
Interestingly, clinical observation has indicated that lisinopril appears to be less effective in Black patients compared to Caucasian patients . This difference in response may be related to population-specific variations in the renin-angiotensin system activity and underscores the importance of considering ethnic and genetic factors in personalized medicine approaches.
Clinical Efficacy
Hypertension Management
Lisinopril has demonstrated consistent efficacy in reducing blood pressure across diverse patient populations. Its once-daily dosing schedule promotes adherence, which is critical for successful long-term hypertension management. While the medication is effective in most patient groups, clinical observations suggest variations in response based on demographic factors, with reduced efficacy noted in Black patients compared to Caucasian patients .
Heart Failure Treatment
The ATLAS (Assessment of Treatment with Lisinopril And Survival) trial provided important insights into optimal dosing strategies for lisinopril in heart failure patients. This landmark study compared high-dose (32.5 to 35mg/day) versus low-dose (2.5 to 5mg/day) lisinopril in patients with heart failure .
The trial demonstrated several important outcomes:
Endpoint | Risk Reduction with High-Dose Lisinopril | P-value |
---|---|---|
All-cause mortality | 8% reduction (not statistically significant) | 0.128 |
Cardiovascular mortality | 10% reduction | 0.073 |
Death or hospitalization (composite) | 12% reduction | 0.002 |
Death or CHF hospitalization (composite) | 14% reduction | 0.002 |
CHF hospitalizations | 24% reduction | 0.002 |
These findings strongly support the use of higher doses of ACE inhibitors in heart failure management, as employed in randomized clinical trials, rather than the lower doses often used in general clinical practice . The study estimated that if all patients in the US with depressed left ventricular systolic function and Class II-IV heart failure were treated with high-dose ACE inhibitors, there could be 100,000 fewer deaths annually and approximately 250,000 fewer admissions for heart failure .
Post-Myocardial Infarction Outcomes
Studies such as GISSI-3 have demonstrated that when administered within 24 hours of symptom onset and continued for 6 weeks, lisinopril produces measurable survival benefits in patients with myocardial infarction. These benefits include an 11% reduction in mortality risk and a 7.7% reduction in the combined endpoint of death plus severe left ventricular dysfunction at 6 weeks .
Importantly, the benefits of lisinopril were observed across all patient subgroups, including those traditionally considered high-risk, such as women, elderly patients, individuals with diabetes mellitus, and those with anterior infarcts or higher Killip class . Furthermore, the advantages in terms of the combined endpoint persisted in the longer term, despite treatment withdrawal after 6 weeks in most patients. At 6 months, the incidence rate for the combined endpoint remained lower than with control treatment (a 6.2% reduction) .
Off-Label Uses
A systematic review of randomized clinical trials has identified several off-label uses for lisinopril with varying levels of supporting evidence . These applications extend beyond the cardiovascular system to include renal, neurological, endocrine, and reproductive conditions.
Neurological and Endocrine Applications
Evidence suggests potential benefits of lisinopril for migraine prevention, although more robust clinical trials are needed to confirm these effects . Additionally, lisinopril has shown promise in the prevention of diabetes, possibly through its effects on insulin sensitivity and glucose metabolism .
Chemical Complexes and Novel Applications
Research on the chemical properties of lisinopril has extended beyond its primary pharmacological applications. Studies have synthesized and characterized complexes of lisinopril with various metal ions, including Ca(II), Mg(II), Zn(II), Fe(III), and VO(II) . These complexes have been investigated for potential biological activities, including antimicrobial effects against certain bacteria and fungi .
In these complexes, lisinopril acts as a monodentate ligand, coordinating with metal ions through one of the oxygen atoms in its carboxylate group . Spectroscopic analyses reveal that the formation of these metal complexes results in bathochromic shifts (red shifts) in the electronic spectra, particularly evident in the Fe(III) and VO(II) complexes .
This research into metal complexes opens potential new avenues for lisinopril applications beyond its current uses as an ACE inhibitor, although these remain in the experimental stage.
Future Directions and Challenges
While lisinopril has established efficacy for its approved indications, several areas require further research:
-
Better characterization of lisinopril pharmacokinetics in children under 6 years, particularly regarding the ontogeny of the intestinal peptide transporter involved in its absorption
-
More robust clinical trials to confirm the efficacy of lisinopril for its numerous off-label applications, including migraine prevention, diabetes prevention, and cardiomyopathy in Duchenne muscular dystrophy
-
Investigation of population-specific responses to optimize therapy in different ethnic groups, given the observed variations in efficacy between Black and Caucasian patients
-
Further exploration of the potential antimicrobial and other novel applications of lisinopril metal complexes
-
Development of extended-release formulations or novel delivery systems to improve adherence and potentially reduce adverse effects
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume